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Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

Cat. No.: B102186

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectral data for 5-Hydroxypiperidin-2-one, a key intermediate in medicinal chemistry
and a chiral building block in organic synthesis. For comparative purposes, spectral data for the
parent compound, piperidin-2-one, is also presented to illustrate the influence of the C5-
hydroxyl group on the chemical shifts.

'H and *C NMR Spectral Data

The following tables summarize the *H and 3C NMR chemical shifts () for 5-
Hydroxypiperidin-2-one and piperidin-2-one. The presence of the electron-withdrawing
hydroxyl group at the C5 position in 5-Hydroxypiperidin-2-one significantly influences the
chemical environment of the neighboring protons and carbons, leading to notable shifts in their
NMR signals compared to the unsubstituted piperidin-2-one.

Table 1: *H NMR Chemical Shift Data (ppm)
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5-Hydroxypiperidin-2-one

Proton (Predicted) Piperidin-2-one
H3 ~2.0-2.2 (m) 2.29 (t)

H4 ~1.8-2.0 (m) 1.78 (sextet)

H5 ~4.0-4.2 (m) 1.78 (sextet)

H6 ~3.2-3.4 (m) 3.21 (t)

NH ~7.5 (br s) 7.67 (brs)

OH Variable (br s)

Note: Predicted data for 5-Hydroxypiperidin-2-one is based on established NMR principles

and data from similar structures. m = multiplet, t = triplet, sextet = sextet, br s = broad singlet.

Table 2: 3C NMR Chemical Shift Data (ppm)

5-Hydroxypiperidin-2-one

Carbon . Piperidin-2-one
(Predicted)

C2 (C=0) ~175 172.7

C3 ~30 31.5

C4 ~25 21.4

C5 ~65 22.9

C6 ~40 42.1

Note: Predicted data for 5-Hydroxypiperidin-2-one is based on established NMR principles

and data from similar structures.

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition
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A standardized protocol for the acquisition of *H and 3C NMR spectra of small organic
molecules is outlined below.

1. Sample Preparation:
o Weigh approximately 5-10 mg of the compound for *H NMR and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds, D20) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height
in the tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

e The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
e The spectrometer is locked onto the deuterium signal of the solvent.

e Shimming is performed to optimize the homogeneity of the magnetic field.

e For H NMR, the following parameters are typically used:

o

Pulse angle: 30-45 degrees

[e]

Acquisition time: 2-4 seconds

o

Relaxation delay: 1-5 seconds

Number of scans: 8-16

[¢]

e For 3C NMR, the following parameters are typically used:
o Pulse angle: 30-45 degrees
o Acquisition time: 1-2 seconds

o Relaxation delay: 2-5 seconds
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o Number of scans: 1024 or more, depending on the sample concentration.
o Proton decoupling is applied to simplify the spectrum.
3. Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR
spectrum.

e Phase correction and baseline correction are applied to the spectrum.

e The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

Structure-Spectra Correlation

The following diagram illustrates the logical workflow for correlating the structure of 5-
Hydroxypiperidin-2-one with its expected NMR signals.

 To cite this document: BenchChem. [NMR Characterization of 5-Hydroxypiperidin-2-one: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b102186#1h-nmr-and-13c-nmr-characterization-of-5-
hydroxypiperidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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